The compound "2-[4-(Hydroxymethyl)phenyl]benzonitrile" is a derivative of benzonitrile, which is a pivotal structure in medicinal chemistry due to its potential biological activities. Research has been conducted on various benzonitrile derivatives to explore their applications in the field of medicine, particularly as anticancer and antibacterial agents. The studies on these compounds have revealed significant insights into their mechanisms of action and potential therapeutic uses.
The applications of benzonitrile derivatives span across various fields, particularly in medicine. The antitumor properties of these compounds, as demonstrated by their selective inhibition of cancer cell lines, make them promising candidates for the development of new anticancer drugs1. The ability to inhibit bacterial growth, as shown by the compound studied in paper2, indicates potential use as antibacterial agents. Furthermore, the inhibition of urease by related compounds suggests applications in the treatment of infections caused by Helicobacter Pylori, such as gastritis and peptic ulcers3. Additionally, the regioselective synthesis of hydroxymethyl-substituted isoxazolines, as described in paper4, opens up possibilities for the development of novel compounds with diverse biological activities.
The mechanism of action of benzonitrile derivatives has been a subject of interest in the scientific community. For instance, the study on 2-(4-Aminophenyl)benzothiazoles and their hydroxylated derivatives has shown that the antitumor activity of these compounds may be related to their selective metabolism by cancer cells, leading to the formation of an activated form that can covalently bind to intracellular proteins1. Similarly, the crystal and molecular docking studies of a related compound, 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile, with focal adhesion kinase (FAK) inhibitors, suggest that these derivatives can function as anticancer agents by inhibiting FAK, which is crucial for cancer cell survival and metastasis2. Another study on 4-(4-Hydroxyphenethyl)benzene-1,2-diol, a compound structurally similar to "2-[4-(Hydroxymethyl)phenyl]benzonitrile," has been identified as a competitive inhibitor of Helicobacter Pylori urease, indicating its potential as a lead compound for drug design against gastritis and peptic ulcer3.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4